PDZ1i

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

PDZ1i a été identifié en utilisant la découverte de médicaments basée sur des fragments et des techniques de résonance magnétique nucléaire (RMN). La synthèse implique la combinaison d'une petite molécule PDZ1 avec un peptide sélectif PDZ2 en utilisant un lieur de polyéthylène glycol (PEG) . La voie de synthèse comprend plusieurs étapes, telles que la chromatographie liquide haute performance (CLHP), la chromatographie liquide-spectrométrie de masse (LC/MS) et la RMN pour confirmation .

Analyse Des Réactions Chimiques

PDZ1i subit principalement des interactions avec les protéines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe les principales voies de signalisation dans le glioblastome multiforme, y compris la kinase d'adhésion focale (FAK) et le récepteur du facteur de croissance épidermique variant III (EGFRvIII), et réduit la sécrétion de la métalloprotéinase matricielle (MMP) . Les principaux produits du composé sont ses complexes avec les protéines cibles, qui perturbent la signalisation des cellules cancéreuses et l'invasion .

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans la recherche sur le cancer. Il a montré une efficacité dans l'inhibition de l'invasion et de la métastase de divers cancers, notamment le mélanome, le glioblastome, le neuroblastome et le cancer de la prostate . Le composé traverse la barrière hémato-encéphalique, ce qui le rend particulièrement utile dans le traitement des tumeurs cérébrales . This compound sert également d'outil précieux pour étudier le rôle du domaine PDZ1 dans les mécanismes cellulaires et les études d'efficacité in vivo .

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement au domaine PDZ1 de MDA-9/syntenin. Cette liaison perturbe l'interaction entre MDA-9 et d'autres protéines, telles que c-Src et EGFRvIII, conduisant à la régulation négative de l'activation du facteur nucléaire kappa B (NF-kB) . L'inhibition de NF-kB supprime l'expression de gènes associés à la métastase tels que MMP2 et MMP9, réduisant ainsi l'invasion et la métastase des cellules cancéreuses .

Applications De Recherche Scientifique

Prostate Cancer

Research indicates that PDZ1i significantly inhibits prostate cancer cell invasion and migration both in vitro and in vivo. In preclinical models, this compound treatment resulted in reduced metastasis to the lungs and bones, showcasing its potential as a therapeutic agent for prostate cancer . The compound demonstrated a half-life of approximately 9 hours, allowing for effective dosing regimens .

Glioblastoma

In glioblastoma models, this compound not only reduced tumor invasiveness but also enhanced survival rates when combined with radiation therapy. This combination therapy resulted in smaller tumors and improved outcomes compared to radiation alone . The ability to inhibit glioblastoma invasion highlights this compound's versatility as a treatment option for aggressive brain tumors.

Breast Cancer

This compound has been shown to modify the immune environment in breast cancer models by down-regulating STAT3 and reducing myeloid-derived suppressor cell (MDSC) infiltration in the lungs. This immune modulation correlates with decreased metastatic growth, indicating that this compound may enhance the effectiveness of existing therapies by altering tumor-host interactions .

Liver Cancer

Studies have confirmed the efficacy of this compound in liver cancer models, where it was found to prevent metastatic spread post-surgery. When used alongside sorafenib, a standard liver cancer treatment, this compound exhibited profound anti-cancer activity, suggesting potential for combination therapies .

Summary of Preclinical Findings

Safety and Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties with an extended half-life exceeding 10 hours and over 90% bioavailability in murine models. Safety assessments indicate no significant concerns regarding absorption, distribution, metabolism, or excretion (ADME), making it a promising candidate for further clinical development .

Mécanisme D'action

PDZ1i exerts its effects by specifically binding to the PDZ1 domain of MDA-9/syntenin. This binding disrupts the interaction between MDA-9 and other proteins, such as c-Src and EGFRvIII, leading to the downregulation of nuclear factor kappa B (NF-kB) activation . The inhibition of NF-kB suppresses the expression of metastasis-associated genes like MMP2 and MMP9, thereby reducing cancer cell invasion and metastasis .

Comparaison Avec Des Composés Similaires

PDZ1i est unique dans sa spécificité pour le domaine PDZ1 de MDA-9/syntenin. Des composés similaires comprennent d'autres inhibiteurs du domaine PDZ, tels que PI1A, PI1B, PI2A et PI2B, qui ciblent à la fois les domaines PDZ1 et PDZ2 . Ces inhibiteurs bloquent également la liaison des substrats naturels aux domaines PDZ et présentent une faible toxicité cellulaire tout en supprimant la migration des cellules cancéreuses . this compound se distingue par sa capacité à traverser la barrière hémato-encéphalique et son inhibition spécifique des voies de signalisation du glioblastome multiforme .

Propriétés

Formule moléculaire |

C28H26N8O4 |

|---|---|

Poids moléculaire |

538.568 |

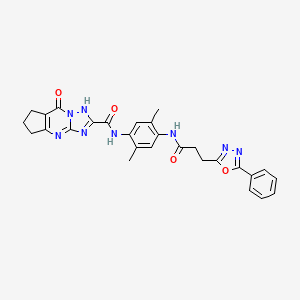

Nom IUPAC |

N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide |

InChI |

InChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35) |

Clé InChI |

DWWDFNUIUZQWOP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

PDZ1i |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.